Bromine Enables Superior Cross‑Coupling Conversions Relative to 6‑Chloro in Halogenated Quinoline‑4‑carboxylate Platforms
In a systematic study of Pd/C‑catalysed Suzuki–Miyaura couplings of haloquinolines, bromoquinolines delivered consistently higher yields than the corresponding chloroquinolines under identical conditions. For 6‑bromoquinoline derivatives, coupling with phenylboronic acid (Pd/C, PPh₃, aqueous Na₂CO₃, 80 °C) proceeded to >85 % conversion within 6 h, whereas the 6‑chloroquinoline counterpart reached only 55–62 % conversion under the same protocol [REFS‑1]. Experimental data indicate that the C–Br bond undergoes oxidative addition approximately 5‑ to 10‑fold faster than C–Cl in Pd(0) systems, making the bromo derivative the preferred starting material when reaction time and catalyst loading are critical procurement selection criteria [REFS‑1].
| Evidence Dimension | Suzuki–Miyaura coupling conversion (GC yield) |
|---|---|
| Target Compound Data | ≥85 % conversion (6‑bromoquinoline class, 6 h) |
| Comparator Or Baseline | 6‑Chloroquinoline class: 55–62 % conversion under identical conditions |
| Quantified Difference | ≥23 absolute percentage‑point higher conversion |
| Conditions | Pd/C (5 mol %), PPh₃ (10 mol %), phenylboronic acid (1.2 equiv), aqueous Na₂CO₃, 80 °C, 6 h; J. Org. Chem. 2003, 68, 9412–9415 |
Why This Matters
Higher cross‑coupling yields translate directly into greater synthetic throughput and lower cost per gram of advanced intermediate, a key procurement metric when scaling from milligram library synthesis to multi‑gram lead optimisation campaigns.
- [1] Tagata, T. et al. Palladium charcoal‑catalyzed Suzuki–Miyaura coupling to obtain arylpyridines and arylquinolines. J. Org. Chem. 68, 9412–9415 (2003). View Source
